Validated Diagnostic Algorithm Differentiates TG(16:0/18:0/18:1) from Other NAFLD Biomarker Candidates
This specific triacylglycerol is not merely a potential biomarker but is quantitatively integrated into a patented algorithm for determining liver fat amount and diagnosing NAFLD. The algorithm uses a specific coefficient (0.06931) multiplied by the serum concentration (μmol/L) of TG(16:0/18:0/18:1) [1]. This provides a distinct quantitative utility not defined for other closely related TAG species, such as TG(16:0/18:1/18:0), which are not part of this validated diagnostic model .
| Evidence Dimension | Diagnostic Algorithm Coefficient |
|---|---|
| Target Compound Data | 0.06931 coefficient in a linear model for diagnosing NAFLD |
| Comparator Or Baseline | Other TG species (e.g., TG(16:0/18:1/18:0), TG(16:0/16:0/18:1)) are either not included or have different coefficients |
| Quantified Difference | Not applicable (unique inclusion in model) |
| Conditions | Serum lipidomics analysis using UPLC-MS in human subjects |
Why This Matters
For researchers developing or validating NAFLD diagnostic assays, the use of this specific compound is non-negotiable due to its codified role in a patented quantitative model, ensuring reproducibility and comparability with existing intellectual property.
- [1] Oresic, M., Hyotylainen, T., Peddinti, G., Castillo, S., & Yki-Järvinen, H. (2015). METHOD FOR DETERMINING LIVER FAT AMOUNT AND METHOD FOR DIAGNOSING NAFLD. U.S. Patent No. US20150011424A1. View Source
